molecular formula C14H10ClN B566816 4-(3-Chloro-4-methylphenyl)benzonitrile CAS No. 1352318-49-0

4-(3-Chloro-4-methylphenyl)benzonitrile

Cat. No. B566816
CAS RN: 1352318-49-0
M. Wt: 227.691
InChI Key: QWNAUDRHDSTNOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-4-methylphenyl)benzonitrile is a chemical compound with the CAS Number: 1352318-49-0 . It has a molecular weight of 227.69 and its IUPAC name is 3’-chloro-4’-methyl [1,1’-biphenyl]-4-carbonitrile .


Synthesis Analysis

The synthesis of benzonitriles, including 4-(3-Chloro-4-methylphenyl)benzonitrile, can be achieved through various methods. One such method involves the reaction of an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C . Another method involves the reaction of 3-choloro-4-methylaniline, and 2- (3-nitrophenyl)-4H-benzo- [1,3]oxazin-4-one .


Molecular Structure Analysis

The molecular structure of 4-(3-Chloro-4-methylphenyl)benzonitrile can be represented by the linear formula C14H10ClN . The InChI Code for this compound is 1S/C14H10ClN/c1-10-2-5-13 (8-14 (10)15)12-6-3-11 (9-16)4-7-12/h2-8H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3-Chloro-4-methylphenyl)benzonitrile include a molecular weight of 227.69 . Other specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.

Scientific Research Applications

Green Synthesis of Benzonitrile

4-(3-Chloro-4-methylphenyl)benzonitrile can be used in the green synthesis of benzonitrile . This process uses ionic liquid as the recycling agent, eliminating the need for metal salt catalysts and reducing reaction time . The ionic liquid also plays multiple roles, including co-solvent, catalysis, and phase separation .

Spectroscopic Characterization

The molecular structure of 4-(3-Chloro-4-methylphenyl)benzonitrile has been studied using Density Functional Theory . This research provides valuable insights into the vibrational modes of the compound .

NBO Analysis

Natural Bond Orbital (NBO) analysis of 4-(3-Chloro-4-methylphenyl)benzonitrile has been conducted to study the charge delocalization within the molecule . This information is crucial for understanding the compound’s chemical behavior .

Dielectric Studies

Dielectric studies of 4-(3-Chloro-4-methylphenyl)benzonitrile have been carried out to determine quantities like dielectric constant at microwave frequency, optical frequency, relaxation time, and static dielectric constant .

Biological Activities

Molecular docking studies have been performed to explore the interaction between 4-(3-Chloro-4-methylphenyl)benzonitrile and Influenza endonuclease inhibitor . This research could potentially lead to the development of new antiviral drugs .

Interstellar Medium Research

While not specific to 4-(3-Chloro-4-methylphenyl)benzonitrile, benzonitrile, in general, has been detected in space, marking the first time a specific aromatic molecule had been identified in the interstellar medium . This discovery opens up new possibilities for the study of cosmic chemistry .

properties

IUPAC Name

4-(3-chloro-4-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c1-10-2-5-13(8-14(10)15)12-6-3-11(9-16)4-7-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNAUDRHDSTNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718374
Record name 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-methylphenyl)benzonitrile

CAS RN

1352318-49-0
Record name [1,1′-Biphenyl]-4-carbonitrile, 3′-chloro-4′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.